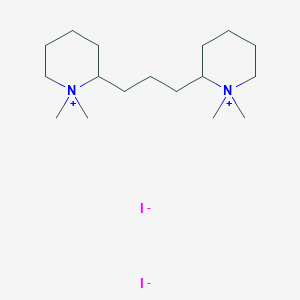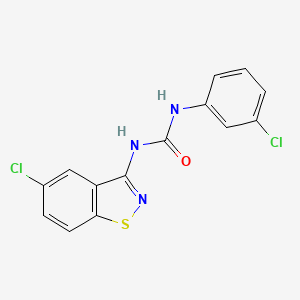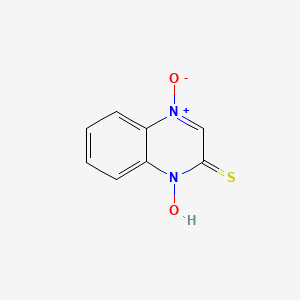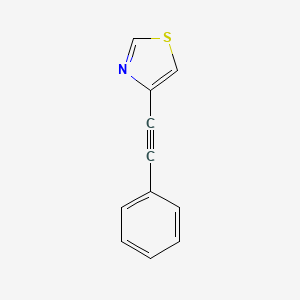![molecular formula C15H16O2 B14329482 2-([1,1'-Biphenyl]-4-yl)propane-2-peroxol CAS No. 107623-70-1](/img/structure/B14329482.png)
2-([1,1'-Biphenyl]-4-yl)propane-2-peroxol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-([1,1’-Biphenyl]-4-yl)propane-2-peroxol is an organic peroxide compound characterized by the presence of a biphenyl group attached to a propane-2-peroxol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-([1,1’-Biphenyl]-4-yl)propane-2-peroxol typically involves the reaction of a biphenyl derivative with a peroxide source. One common method is the reaction of 4-biphenylcarboxylic acid with hydrogen peroxide in the presence of a catalyst such as sulfuric acid. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired peroxide compound.
Industrial Production Methods
Industrial production of 2-([1,1’-Biphenyl]-4-yl)propane-2-peroxol may involve large-scale oxidation processes using advanced catalytic systems. These processes are designed to maximize yield and purity while minimizing by-products and waste. The use of continuous flow reactors and automated control systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-([1,1’-Biphenyl]-4-yl)propane-2-peroxol undergoes various chemical reactions, including:
Oxidation: The peroxide group can participate in oxidation reactions, converting substrates into their oxidized forms.
Reduction: Under specific conditions, the peroxide group can be reduced to form alcohols or other reduced products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. Reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used under controlled conditions.
Substitution: Electrophilic reagents such as halogens or nitrating agents are used in the presence of catalysts like iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield biphenyl ketones or carboxylic acids, while reduction reactions can produce biphenyl alcohols.
Aplicaciones Científicas De Investigación
2-([1,1’-Biphenyl]-4-yl)propane-2-peroxol has several scientific research applications:
Chemistry: Used as an oxidizing agent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Investigated for its potential role in biological oxidation processes and as a probe for studying oxidative stress in cells.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent in oxidative stress-related diseases.
Industry: Utilized in polymerization processes and as a stabilizer in the production of certain plastics and resins.
Mecanismo De Acción
The mechanism of action of 2-([1,1’-Biphenyl]-4-yl)propane-2-peroxol involves the generation of reactive oxygen species (ROS) through the cleavage of the peroxide bond. These ROS can interact with various molecular targets, including proteins, lipids, and nucleic acids, leading to oxidative modifications. The pathways involved in these interactions are complex and may include the activation of signaling cascades related to oxidative stress and cellular defense mechanisms.
Comparación Con Compuestos Similares
Similar Compounds
2-Phenyl-2-propanol: An alcohol derivative with similar structural features but lacking the peroxide group.
Biphenyl: A simpler aromatic compound without the peroxide and propane moieties.
Cumene Hydroperoxide: Another organic peroxide with different structural characteristics.
Uniqueness
2-([1,1’-Biphenyl]-4-yl)propane-2-peroxol is unique due to the combination of the biphenyl group and the peroxide moiety, which imparts distinct chemical reactivity and potential applications. Its ability to generate ROS and participate in various chemical reactions makes it a valuable compound in both research and industrial contexts.
Propiedades
Número CAS |
107623-70-1 |
|---|---|
Fórmula molecular |
C15H16O2 |
Peso molecular |
228.29 g/mol |
Nombre IUPAC |
1-(2-hydroperoxypropan-2-yl)-4-phenylbenzene |
InChI |
InChI=1S/C15H16O2/c1-15(2,17-16)14-10-8-13(9-11-14)12-6-4-3-5-7-12/h3-11,16H,1-2H3 |
Clave InChI |
CVIWTMIBFCBFLR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C1=CC=C(C=C1)C2=CC=CC=C2)OO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,4-Dimethyl-1H-[1,3,5]triazino[1,2-a]quinoline-1,3,6(2H,4H)-trione](/img/structure/B14329404.png)


![4-Isothiocyanato-1-[2-(4-methoxyphenyl)ethyl]piperidine](/img/structure/B14329422.png)





![2-(Phenoxymethyl)-1,4,6-trioxaspiro[4.6]undecane](/img/structure/B14329456.png)
![3-[Decyl(phenyl)amino]propanenitrile](/img/structure/B14329467.png)



